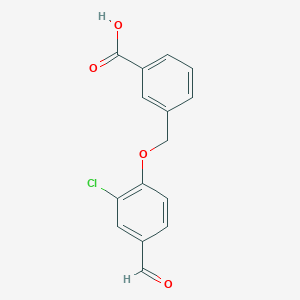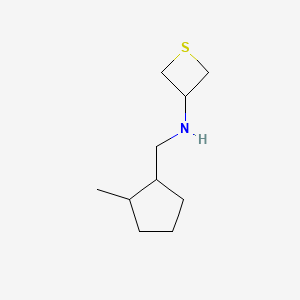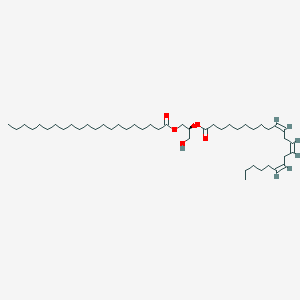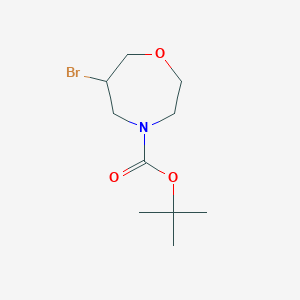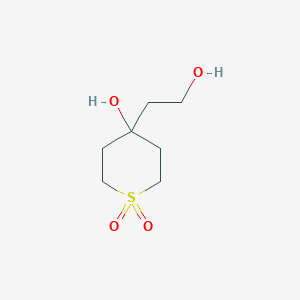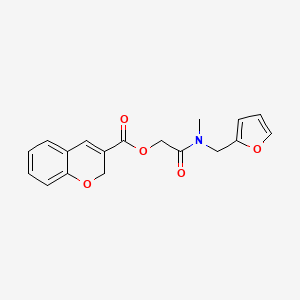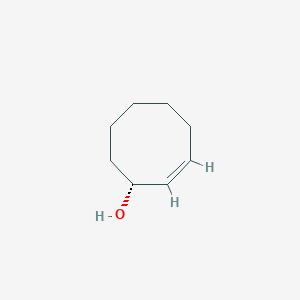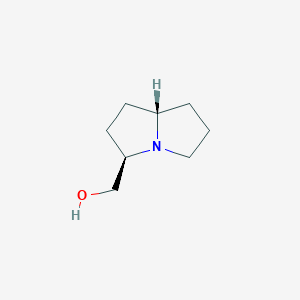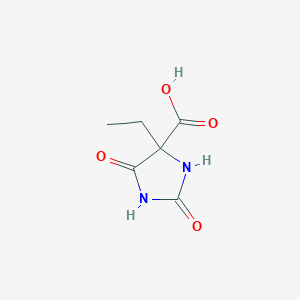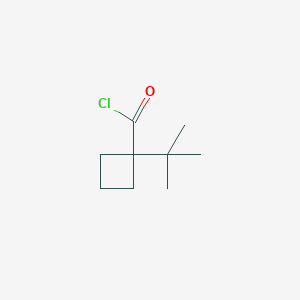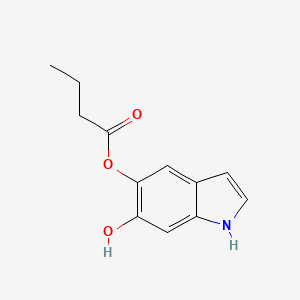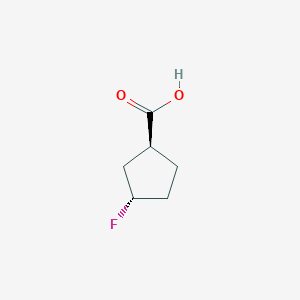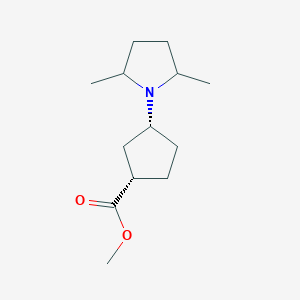
Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate is a complex organic compound It features a cyclopentane ring substituted with a carboxylate group and a pyrrolidine ring, which is further substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the cyclopentane ring, followed by the introduction of the carboxylate group. The pyrrolidine ring can be synthesized separately and then attached to the cyclopentane ring through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action for Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other cyclopentane derivatives or pyrrolidine-containing molecules. Examples could be:
- Cyclopentane-1-carboxylate derivatives
- Pyrrolidine-1-carboxylate derivatives
Uniqueness
The uniqueness of Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate lies in its specific substitution pattern and stereochemistry, which could confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H23NO2 |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-9-4-5-10(2)14(9)12-7-6-11(8-12)13(15)16-3/h9-12H,4-8H2,1-3H3/t9?,10?,11-,12+/m0/s1 |
Clave InChI |
VGIAFHCQEODXKC-MMVSWEMESA-N |
SMILES isomérico |
CC1CCC(N1[C@@H]2CC[C@@H](C2)C(=O)OC)C |
SMILES canónico |
CC1CCC(N1C2CCC(C2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
